molecular formula C11H20O2S B14009978 Cyclopentylsulfonylcyclohexane CAS No. 10394-46-4

Cyclopentylsulfonylcyclohexane

Katalognummer: B14009978
CAS-Nummer: 10394-46-4
Molekulargewicht: 216.34 g/mol
InChI-Schlüssel: BGKLUBUZTJGKJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentylsulfonylcyclohexane is an organic compound that features a cyclopentyl group attached to a sulfonyl group, which is further bonded to a cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentylsulfonylcyclohexane typically involves the reaction of cyclopentylsulfonyl chloride with cyclohexane in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopentylsulfonylcyclohexane undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form cyclopentylsulfinylcyclohexane.

    Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Cyclopentylsulfinylcyclohexane.

    Substitution: Various substituted cyclohexane derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Cyclopentylsulfonylcyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Cyclopentylsulfonylcyclohexane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexylsulfonylcyclohexane: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    Cyclopentylsulfonylbenzene: Contains a benzene ring instead of a cyclohexane ring.

    Cyclopentylsulfonylmethane: Features a methane group instead of a cyclohexane ring.

Uniqueness

Cyclopentylsulfonylcyclohexane is unique due to the combination of the cyclopentyl and cyclohexane rings connected by a sulfonyl group. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

10394-46-4

Molekularformel

C11H20O2S

Molekulargewicht

216.34 g/mol

IUPAC-Name

cyclopentylsulfonylcyclohexane

InChI

InChI=1S/C11H20O2S/c12-14(13,11-8-4-5-9-11)10-6-2-1-3-7-10/h10-11H,1-9H2

InChI-Schlüssel

BGKLUBUZTJGKJZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)S(=O)(=O)C2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.